molecular formula C21H16N2O2S3 B3957926 METHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE

METHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE

Cat. No.: B3957926
M. Wt: 424.6 g/mol
InChI Key: SYXSQXFUFGEOHA-JLHYYAGUSA-N
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Description

This compound features a cyclopenta[b]pyridine core substituted with two thiophen-2-yl groups, a cyano (-CN) group, a sulfanyl (-S-) linkage, and a methyl ester (-COOCH₃). The E-configuration at the 7-position (due to the methylidene group) likely influences steric and electronic properties, impacting reactivity and intermolecular interactions .

Properties

IUPAC Name

methyl 2-[[(7E)-3-cyano-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S3/c1-25-18(24)12-28-21-16(11-22)19(17-5-3-9-27-17)15-7-6-13(20(15)23-21)10-14-4-2-8-26-14/h2-5,8-10H,6-7,12H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXSQXFUFGEOHA-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C(=C2CCC(=CC3=CC=CS3)C2=N1)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CSC1=C(C(=C2CC/C(=C\C3=CC=CS3)/C2=N1)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. The process begins with the formation of the cyclopenta[b]pyridine core, followed by the introduction of the thiophene and cyano groups. Common reagents include thiophene derivatives, cyanoacetic acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Electrophilic substitution on the thiophene ring.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

METHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of METHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Attributes:

  • Core structure : Cyclopenta[b]pyridine (fused bicyclic system).
  • Substituents: Thiophen-2-yl (×2), cyano, sulfanyl, methyl ester.
  • Functional groups : Ester (-COOCH₃), nitrile (-CN), thioether (-S-).

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Synthesis Method Applications/Notes
Target Compound (Methyl ester derivative) C₂₃H₁₅N₂O₂S₃* ~449.6 Thiophen-2-yl (×2), CN, S-, COOCH₃ ~4.2† Likely nucleophilic substitution‡ Organic electronics, drug design
Ethyl 2-[3-Cyano-4-(methylsulfanyl)-...]acetate C₁₇H₁₆N₂O₃S 328.4 Phenyl, methylsulfanyl, CN, COOCH₂CH₃ 2.5 Mitsunobu reaction or SNAr§ Intermediate in heterocyclic synthesis
[6-[2-(Trimethylsilyl)-1-ethynyl]-2-pyridyl]-1-ethynyl]thiophene C₁₆H₁₄SSi 278.4 Ethynyl, pyridyl, thiophene 3.8 TBAF-mediated desilylation Molecular electronics, sensors
4-(7-Acetoxy-5-((3-methylbut-2-en-1-yl)oxy)-4-oxochroman-2-yl)phenyl acetate C₂₄H₂₆O₇ 426.5 Chroman core, acetate esters 3.1 Mitsunobu reaction (DIAD/Ph₃P) Antioxidant or polymer precursor

*Estimated based on structural analogy; †Predicted via fragment-based methods (higher lipophilicity due to thiophenes); ‡Inferred from (TBAF-mediated steps); §.

Detailed Research Findings

Physicochemical Properties

  • Lipophilicity : The target compound’s XLogP3 (~4.2) exceeds that of its ethyl ester analog (2.5) due to thiophene’s aromatic hydrophobicity and extended π-system .
  • Solubility : Poor aqueous solubility (predicted) but soluble in DMSO or THF, similar to ’s ethynyl-thiophene derivative.

Structural and Electronic Comparisons

  • Thiophene vs. Phenyl : Thiophene’s electron-rich sulfur atom enhances charge-transfer capabilities compared to phenyl, making the target compound more suitable for conductive materials .

Biological Activity

Methyl 2-{[(7E)-3-cyano-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on current research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a cyano group, and a cyclopenta[b]pyridine structure. Its molecular formula is C13H10N2O2S2C_{13}H_{10}N_{2}O_{2}S_{2}, indicating the presence of sulfur and nitrogen heteroatoms which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the cyclopenta[b]pyridine core, followed by the introduction of thiophene and cyano groups. Common reagents include thiophene derivatives and cyanoacetic acid, often utilizing catalysts to enhance reaction efficiency.

Antimicrobial Properties

Research has indicated that compounds related to cyclopenta[b]pyridine derivatives exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

Studies have explored the anticancer potential of cyclopenta[b]pyridine derivatives. Specific analogues have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structural features of this compound could enhance its efficacy as an anticancer agent .

The mechanism of action likely involves the compound's interaction with specific molecular targets in cells. It may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. This interaction is crucial for its antimicrobial and anticancer effects.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of related cyclopenta[b]pyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, demonstrating the potential of these compounds in treating infections .

Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines showed that certain derivatives significantly reduced cell viability. The mechanisms identified included increased reactive oxygen species (ROS) production and activation of apoptotic pathways .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Methyl 2-thienylacetateThiophene derivativeModerate antimicrobial activity
Thiophene-2-carboxylic acidSimpler thiophene-based compoundLimited anticancer effects

METHYL 2-{[(7E)-3-cyano-4-(thiophen-2-yil)-7-[(thiophen-2-yil)methylidene]-5H,6H,7H-cyclopenta[b]pyridin-2-yil]sulfany}acetate stands out due to its complex structure and enhanced biological activities compared to simpler thiophene derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE

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